![molecular formula C25H38NP B12916974 (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine CAS No. 820964-95-2](/img/structure/B12916974.png)
(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is a chemical compound known for its applications in various catalytic processes. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex. This property makes it valuable in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine typically involves the reaction of cyclohexylamine with a phosphine-containing benzaldehyde derivative. The reaction is carried out under inert conditions to prevent oxidation of the phosphine group. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal catalysts like palladium or nickel are often employed in these reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phosphine ligands.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The compound acts as a ligand, coordinating to metal centers through its phosphine group. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include transition metals like palladium, nickel, and platinum. The pathways involved are primarily related to the formation and stabilization of metal-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexanamine
- N-(2-(Dicyclohexylphosphino)benzylidene)aniline
- N-(2-(Dicyclohexylphosphino)benzylidene)methylamine
Uniqueness
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphino group. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
Eigenschaften
CAS-Nummer |
820964-95-2 |
|---|---|
Molekularformel |
C25H38NP |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-cyclohexyl-1-(2-dicyclohexylphosphanylphenyl)methanimine |
InChI |
InChI=1S/C25H38NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h10-12,19-20,22-24H,1-9,13-18H2 |
InChI-Schlüssel |
KRGURBGXOFUMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


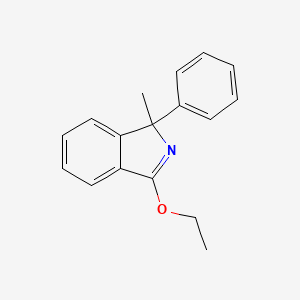
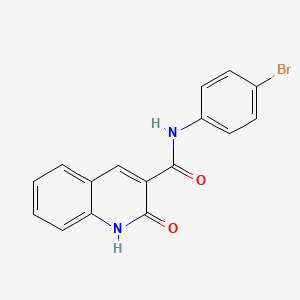
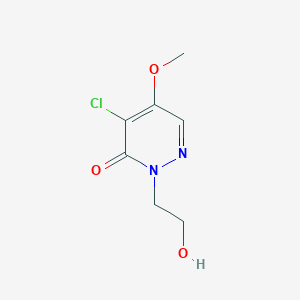

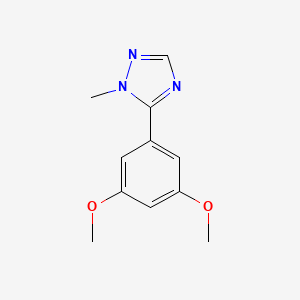
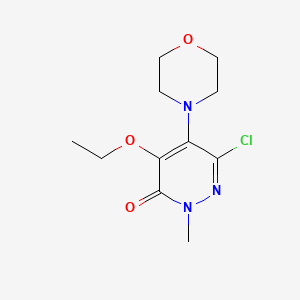
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
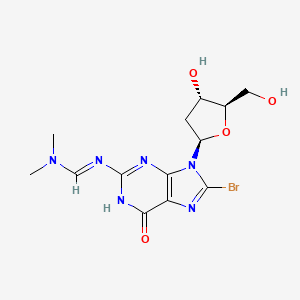
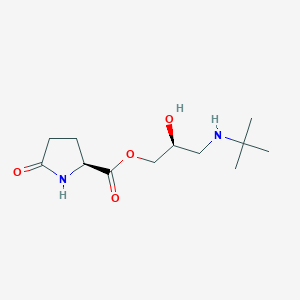


![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)

